molecular formula C19H14ClFN2O2 B2744514 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide CAS No. 478066-01-2

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide

Cat. No. B2744514
CAS RN: 478066-01-2
M. Wt: 356.78
InChI Key: JDWWJCVPCVYPNC-UHFFFAOYSA-N
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Description

This compound is a small molecule that has been studied in the context of its interaction with the human STING protein . It is also known as Compound 53 . The STING protein plays a crucial role in innate immunity against DNA viruses or bacteria . The compound promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cGAMP .


Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques like electron microscopy . The compound binds to a cryptic pocket in the STING transmembrane domain, between the two subunits of the STING dimer .

Scientific Research Applications

Antibacterial Agents

Compounds with structural modifications similar to 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide have been synthesized and tested for their antibacterial properties. For instance, pyridonecarboxylic acids and their analogues have shown significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984; Matsumoto et al., 1984).

Kinase Inhibitors

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. These findings highlight the role of structural analogues in designing selective inhibitors for therapeutic applications, particularly in oncology (Schroeder et al., 2009).

Modulation of Gene Expression

Investigations into the effects of substituting or modifying certain molecular portions on gene expression, such as NF-kappaB and AP-1, emphasize the importance of structural analogues in understanding and potentially regulating gene expression mechanisms. These studies can lead to the development of novel therapeutic strategies for diseases with underlying gene expression abnormalities (Palanki et al., 2000).

Antipathogenic Activities

Thiourea derivatives with halogenated phenyl substituents have been shown to interact significantly with bacterial cells, indicating their potential as novel antimicrobial agents with antibiofilm properties. This suggests that structurally related compounds, including this compound, could be explored for their antipathogenic activities (Limban et al., 2011).

Mechanism of Action

The compound acts as an agonist for the STING protein . It promotes the oligomerization and activation of STING through a mechanism that is different from that of cGAMP . This leads to the triggering of downstream signaling pathways .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-16-9-4-10-17(21)15(16)12-23-11-5-8-14(19(23)25)18(24)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWWJCVPCVYPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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